molecular formula C21H16ClF3N4O3 B12424595 Sorafenib-d4

Sorafenib-d4

Cat. No.: B12424595
M. Wt: 468.8 g/mol
InChI Key: MLDQJTXFUGDVEO-KDWOUJHVSA-N
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Description

Sorafenib-d4 is a deuterated form of Sorafenib, a kinase inhibitor used primarily in the treatment of various cancers, including hepatocellular carcinoma, renal cell carcinoma, and thyroid carcinoma . The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of Sorafenib, as the deuterium atoms can provide more stable and traceable isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sorafenib-d4 involves the incorporation of deuterium atoms into the Sorafenib molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in Sorafenib are replaced with deuterium using deuterated solvents and catalysts . The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and deuterated reagents to ensure high yield and purity. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy, are employed to confirm the incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions: Sorafenib-d4 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding amines.

    Substitution: Halogen atoms in this compound can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed:

Scientific Research Applications

Sorafenib-d4 is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

Sorafenib-d4, like Sorafenib, inhibits multiple protein kinases involved in tumor cell proliferation and angiogenesis. It targets the Raf-MEK-ERK signaling pathway and receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR . By inhibiting these pathways, this compound effectively reduces tumor growth and metastasis. The deuterium atoms in this compound provide stability, allowing for more precise studies of these mechanisms .

Comparison with Similar Compounds

    Regorafenib: Another multikinase inhibitor with a similar structure and mechanism of action.

    Sunitinib: A kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

    Pazopanib: A kinase inhibitor targeting VEGFR and PDGFR, used in the treatment of renal cell carcinoma and soft tissue sarcoma.

Uniqueness of Sorafenib-d4: this compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and traceability in metabolic studies. This makes it a valuable tool in pharmacokinetic research, allowing for more accurate tracking of drug metabolism and distribution compared to its non-deuterated counterparts .

Properties

Molecular Formula

C21H16ClF3N4O3

Molecular Weight

468.8 g/mol

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-2,3,5,6-tetradeuteriophenoxy]-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31)/i2D,3D,5D,6D

InChI Key

MLDQJTXFUGDVEO-KDWOUJHVSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)[2H])[2H])OC3=CC(=NC=C3)C(=O)NC)[2H]

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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